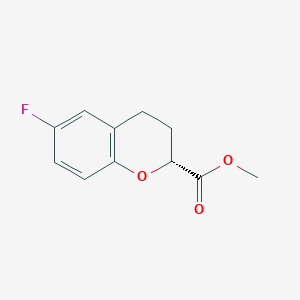

(R)-Methyl 6-fluorochroman-2-carboxylate

Description

Significance of Chiral Chromans and Chroman-2-carboxylates in Synthetic Chemistry

The chromane (B1220400) scaffold, a heterocyclic structure consisting of a benzene (B151609) ring fused to a dihydropyran ring, is a privileged motif found in a vast array of natural products and synthetic compounds. nih.govresearchgate.net Molecules incorporating the chromane skeleton exhibit a wide spectrum of biological activities. researchgate.net When a stereogenic center is introduced, creating a chiral chromane, the specific spatial arrangement of atoms can lead to distinct biological effects. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug. youtube.comhilarispublisher.commdpi.com

Chiral 2-substituted chromanes, including chroman-2-carboxylates, are particularly valuable as building blocks in organic synthesis. nih.govmdpi.com Their defined stereochemistry is essential for constructing molecules with precise three-dimensional architectures, which is a critical factor in the development of pharmaceuticals. hilarispublisher.comhilarispublisher.com The carboxylate group at the 2-position provides a versatile chemical handle for further molecular elaboration, making these compounds useful intermediates for a variety of bioactive molecules. researchgate.net

Role of (R)-Methyl 6-fluorochroman-2-carboxylate as a Chiral Building Block

This compound serves as a significant chiral building block, primarily valued for its contribution to the synthesis of more complex, optically pure pharmaceutical agents. The "R" designation specifies the absolute configuration at the chiral center (C2), which is a crucial feature for its synthetic applications. This specific enantiomer is a precursor to (R)-6-fluoro-chroman-2-carboxylic acid, a pivotal intermediate in the pharmaceutical industry. rsc.orgresearchgate.net

The fluorine atom at the 6-position is another key feature, as the introduction of fluorine into organic molecules can significantly modify their physicochemical properties, such as metabolic stability and binding affinity to biological targets. mdpi.com This makes fluorinated building blocks like this compound particularly sought after in medicinal chemistry. Its structure is incorporated into the synthesis of various bioactive molecules, including analogs of the β-blocker nebivolol. nih.gov

Overview of Research Trajectories for this compound

Research involving this compound and its racemic form has largely focused on the development of efficient methods for obtaining enantiomerically pure forms. A prominent area of investigation is enzymatic kinetic resolution. This technique utilizes enzymes that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

One notable study demonstrated a highly effective enzymatic resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). rsc.org Using two esterases, EstS and EstR from Geobacillus thermocatenulatus, researchers were able to produce both (S)- and (R)-6-fluoro-chroman-2-carboxylic acids (FCCAs) with high enantiomeric excess. rsc.org The process involves the enantioselective hydrolysis of the methyl ester. An innovative "sequential biphasic batch resolution" method was developed, simplifying the process and enhancing productivity. rsc.org This enzymatic approach presents a more environmentally friendly and efficient alternative to traditional chemical resolution methods, which are often complex and produce lower yields. rsc.org

The results from a ten-batch sequential resolution process highlight the efficiency of this biocatalytic method. rsc.org

| Enantiomer | Enantiomeric Excess (ee) | Concentration | Total Mole Yield |

| (S)-FCCA | 96.9% | 229.3 mM | 93.5% |

| (R)-FCCA | 99.1% | 224.1 mM | 93.5% |

This research trajectory underscores the importance of developing sustainable and scalable methods for producing chiral intermediates, which are critical for the pharmaceutical industry. researchgate.net

Structure

3D Structure

Properties

CAS No. |

129050-25-5 |

|---|---|

Molecular Formula |

C11H11FO3 |

Molecular Weight |

210.20 g/mol |

IUPAC Name |

methyl (2R)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate |

InChI |

InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3/t10-/m1/s1 |

InChI Key |

QAYAXMIKHJVIJM-SNVBAGLBSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CCC2=C(O1)C=CC(=C2)F |

Canonical SMILES |

COC(=O)C1CCC2=C(O1)C=CC(=C2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R Methyl 6 Fluorochroman 2 Carboxylate and Its Precursors

Chemoenzymatic Synthetic Approaches

Chemoenzymatic strategies provide a versatile toolkit for the synthesis of chiral molecules like (R)-methyl 6-fluorochroman-2-carboxylate. By leveraging the remarkable enantioselectivity of enzymes, it is possible to resolve racemic mixtures or create chiral centers with high fidelity. These approaches are often more sustainable and efficient than traditional chemical methods, which can be complex and generate significant waste.

Enzymatic Resolution of Racemic Methyl 6-fluorochroman-2-carboxylate

One of the most direct chemoenzymatic routes to this compound is the kinetic resolution of its racemic form. In this process, an enzyme selectively catalyzes the transformation of one enantiomer of the racemic substrate, allowing for the separation of the unreacted enantiomer and the product of the transformed enantiomer. Esterases are particularly well-suited for this purpose, as they can selectively hydrolyze one enantiomer of a racemic ester.

The enantioselective hydrolysis of racemic methyl 6-fluorochroman-2-carboxylate is a key strategy for obtaining the desired (R)-enantiomer. This process relies on the ability of certain esterases to differentiate between the two enantiomers of the ester, leading to the formation of the corresponding carboxylic acid from one enantiomer while leaving the other enantiomer of the ester largely unreacted.

Fungi are a rich source of diverse enzymes, including esterases that have shown potential in various biocatalytic applications. The genus Ophiostoma, which includes the species novo-ulmi, is known to produce a range of extracellular enzymes. While specific studies on the use of esterases from Ophiostoma novo-ulmi for the kinetic resolution of methyl 6-fluorochroman-2-carboxylate are not extensively documented in the literature, research on related species such as Ophiostoma piceae has demonstrated the secretion of sterol esterases with broad substrate specificity. These enzymes efficiently hydrolyze sterol esters, triglycerides, and p-nitrophenol esters. The ability of these fungal esterases to act on a variety of substrates suggests their potential applicability in the enantioselective hydrolysis of chroman-based esters. The catalytic mechanism of these esterases, which involves a catalytic triad (B1167595) typical of lipases, could provide the structural basis for enantiomeric discrimination. Further research, including screening of esterases from Ophiostoma novo-ulmi and related fungal strains, could unveil novel biocatalysts for the efficient resolution of racemic methyl 6-fluorochroman-2-carboxylate.

In contrast to the potential of fungal esterases, the application of bacterial esterases for the resolution of racemic methyl 6-fluorochroman-2-carboxylate has been successfully demonstrated. Two specific esterases, EstS and EstR, isolated from the thermophilic bacterium Geobacillus thermocatenulatus, have been shown to be highly effective in the enantioselective hydrolysis of racemic methyl 6-fluorochroman-2-carboxylate (MFCC). These enzymes exhibit opposite enantiopreferences, making them a powerful pair for obtaining both enantiomers of 6-fluorochroman-2-carboxylic acid (FCCA).

EstS preferentially catalyzes the hydrolysis of the (S)-enantiomer of MFCC to produce (S)-FCCA, leaving behind the desired (R)-MFCC. Conversely, EstR shows a preference for the (R)-enantiomer, yielding (R)-FCCA. This complementary selectivity is highly advantageous for synthetic applications. The reactions are typically carried out in a biphasic system, such as aqueous-toluene, to manage the solubility of the substrate and product.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) of Product | Configuration of Unreacted Ester |

|---|---|---|---|---|

| EstS | (±)-Methyl 6-fluorochroman-2-carboxylate | (S)-6-fluorochroman-2-carboxylic acid | >99% | This compound |

| EstR | (±)-Methyl 6-fluorochroman-2-carboxylate | (R)-6-fluorochroman-2-carboxylic acid | 95-96% | (S)-Methyl 6-fluorochroman-2-carboxylate |

To enhance the efficiency and productivity of the enzymatic resolution process, an innovative "sequential biphasic batch resolution" methodology has been developed. This technique utilizes immobilized cells containing the esterases (EstS and EstR) in a biphasic system. The key feature of this method is the sequential use of the two enzymes to resolve the racemic substrate in a series of batches.

In this process, the organic phase containing the racemic methyl 6-fluorochroman-2-carboxylate is retained throughout the multiple batches, while the aqueous phase, which contains the immobilized enzyme and the product, is replaced in each batch. For instance, in the first set of batches, immobilized cells with EstS are used to produce (S)-FCCA, which is recovered from the aqueous phase. After several batches, the immobilized EstS is replaced with immobilized EstR to then produce (R)-FCCA. The substrate concentration in the organic phase is periodically supplemented to maintain the reaction rate.

Esterase-Catalyzed Enantioselective Hydrolysis

Biocatalytic Transformations for Chiral Precursors

An alternative to the resolution of a racemic mixture is the asymmetric synthesis of chiral precursors that can then be converted to this compound. Biocatalysis offers several powerful methods for creating the key chiral centers in the precursors of the chroman ring system. These methods often involve the use of enzymes to catalyze reactions such as asymmetric reductions, cyclizations, or other bond-forming reactions with high stereocontrol.

For example, organocatalytic cascade reactions can be employed for the diversified synthesis of chiral chromane-containing polyheterocyclic compounds. These reactions can generate the core chroman structure with multiple stereogenic centers in a single, one-pot operation with excellent enantioselectivity. While not directly producing the target molecule, these methods provide access to a wide range of structurally diverse and enantiomerically enriched chromane (B1220400) derivatives that can serve as advanced precursors.

Another approach involves the enzymatic reduction of prochiral ketones to introduce the desired stereocenter. Alcohol dehydrogenases (ADHs) are a class of enzymes that are well-known for their ability to catalyze the asymmetric reduction of ketones to chiral alcohols with high enantioselectivity. A suitable prochiral ketone precursor to the chroman ring could be stereoselectively reduced using an ADH to furnish a chiral alcohol intermediate. This intermediate could then be further elaborated through chemical steps to yield this compound. The development of such biocatalytic transformations for chiral precursors represents a highly attractive and efficient strategy for the synthesis of the target molecule, often with improved atom economy compared to resolution-based methods.

Enantiospecific Chemical Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. For this compound, a key chiral building block, several advanced enantiospecific chemical synthesis methodologies have been developed. These strategies focus on establishing the critical stereocenter at the C2 position of the chroman ring with high fidelity.

Asymmetric Synthesis Strategies for Chroman-2-carboxylates

Asymmetric synthesis aims to create a specific enantiomer directly from a prochiral substrate or through a chiral auxiliary or catalyst. This approach is often more efficient than the resolution of racemic mixtures.

The Mitsunobu reaction is a versatile and powerful method for forming carbon-oxygen bonds with a predictable inversion of stereochemistry at the reacting alcohol center. missouri.edunih.gov An intramolecular variant of this reaction provides an effective route for the cyclization of acyclic precursors to form the chroman ring system. researchgate.net

The strategy typically begins with a chiral, non-racemic diol precursor. The key step involves the activation of the primary or secondary alcohol using a combination of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org This activation forms a phosphonium (B103445) intermediate, making the alcohol oxygen an excellent leaving group. missouri.edu The phenolic hydroxyl group within the same molecule then acts as an intramolecular nucleophile, attacking the activated carbon center and displacing the triphenylphosphine oxide. This cyclization proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter and the formation of the chroman ether linkage. organic-chemistry.org The application of this protocol allows for the synthesis of optically active 2-substituted chromans. researchgate.net

Table 1: Representative Conditions for Intramolecular Mitsunobu Cyclization

| Reagents | Solvent | Temperature | Outcome |

| Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Tetrahydrofuran (THF) | 0 °C to Room Temp. | Formation of chroman ring with inversion of configuration. |

| PPh₃, Diisopropyl azodicarboxylate (DIAD) | Toluene | Room Temp. | Efficient cyclization for sterically unhindered substrates. |

| Polymer-supported PPh₃, DEAD | Dichloromethane (DCM) | Room Temp. | Simplified purification by filtering away phosphine oxide byproduct. |

Rhodium-catalyzed asymmetric hydrogenation has become a premier industrial tool for the synthesis of chiral drugs and their intermediates. rsc.org This method involves the reduction of a prochiral olefin using hydrogen gas in the presence of a chiral rhodium catalyst. For the synthesis of chroman-2-carboxylates, the corresponding chromone-2-carboxylic acid serves as an ideal precursor.

The process utilizes a rhodium metal center complexed with a chiral phosphine ligand (e.g., BINAP, DuPhos, ZhaoPhos). rsc.org The substrate, 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, coordinates to the chiral catalyst. chemicalbook.com Hydrogen then adds stereoselectively across the double bond of the chromone (B188151) ring, directed by the chiral environment of the ligand. This reaction simultaneously reduces the double bond and sets the stereocenter at the C2 position with high enantiomeric excess (ee). Subsequent reduction of the ketone at C4 yields the desired chroman structure. This method is highly valued for its high efficiency, excellent enantioselectivity (often >99% ee), and atom economy. rsc.org

Table 2: Performance of Chiral Rhodium Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Yield |

| [Rh(COD)Binapine]BF₄ | Ketones | Up to 99% | High |

| Rh/bisphosphine-thiourea (ZhaoPhos) | Exocyclic α,β-unsaturated carbonyls | Up to 99% | Up to 99% |

| Rh-DuanPhos | α,β-Unsaturated carboxylic acids | >95% | High |

Sulfur ylides are versatile reagents that function as one-carbon synthons in a variety of chemical transformations, including the formation of heterocyclic rings. baranlab.orgresearchgate.net Their utility in chroman synthesis involves a formal [4+1] cycloaddition or a sequential reaction pathway. The ylidic carbon is nucleophilic, allowing it to react with electrophiles. mdpi.com

In one potential pathway for chroman synthesis, a salicylaldehyde (B1680747) derivative (a 2-hydroxybenzaldehyde) reacts with a sulfur ylide. The ylide attacks the aldehyde carbonyl to form a betaine (B1666868) intermediate, which then undergoes cyclization via attack of the phenolic oxygen onto the carbon bearing the sulfur group, followed by elimination of the sulfide (B99878) to form an epoxide. Subsequent intramolecular ring-opening of the epoxide by the phenoxide would lead to the chroman skeleton. Alternatively, reactions involving ortho-quinone methides (o-QMs), generated in situ from phenols, can undergo a formal (4+1) cycloaddition with a sulfur ylide to furnish the five-membered ring of a dihydrobenzofuran or, through alternative pathways, contribute to the formation of a chroman ring system. mdpi.com This methodology offers a unique approach to constructing the chroman core from readily available starting materials.

Table 3: Applications of Sulfur Ylides in Heterocycle Synthesis

| Ylide Type | Electrophile | Reaction Type | Product |

| Sulfoxonium ylide | Salicylaldehyde | Annulation | 2H-Chromene intermediate |

| Dimethylsulfoxonium methylide | Carbonyl compound | Epoxidation (Corey-Chaykovsky) | Epoxide |

| Sulfonium ylide | Pd-stabilized zwitterion | [4+1] Cycloaddition | Functionalized Pyrrolidine |

Derivatization and Interconversion Pathways

Once the chiral core of 6-fluorochroman-2-carboxylic acid is synthesized, subsequent derivatization is often required to yield the final target molecule. The conversion to its methyl ester is a critical final step.

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental and widely practiced transformation in organic synthesis. The most common method for this conversion is the Fischer esterification. masterorganicchemistry.com

This reaction involves treating the (R)-6-fluorochroman-2-carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. masterorganicchemistry.com Due to the equilibrium nature of the reaction, using methanol as the solvent drives the reaction toward the product side. Alternative methods, such as using diazomethane (B1218177) or trimethylsilyldiazomethane, can also be employed for a rapid and quantitative conversion under milder conditions, though these reagents require special handling precautions.

Table 4: Methods for the Esterification of 6-Fluorochroman-2-carboxylic Acid

| Method | Reagents | Key Features |

| Fischer Esterification | Methanol (excess), H₂SO₄ (cat.) | Equilibrium process, simple reagents, requires heating. |

| Diazomethane | CH₂N₂ in Ether | Fast, quantitative, mild conditions, but toxic and explosive. |

| Thionyl Chloride | SOCl₂, Methanol | Two-step process via acyl chloride; high yield, irreversible. |

| MOF-Catalyzed | Methanol, UiO-66-NH₂ catalyst | Heterogeneous catalysis, feasible for fluorinated acids. nih.gov |

Reduction of Esters to Aldehydes and Alcohols

The selective reduction of the ester functional group in precursors like methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate is a critical step for accessing the corresponding aldehyde or primary alcohol, which are valuable intermediates in various synthetic pathways. The choice of reducing agent is paramount to control the extent of the reduction.

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde requires careful selection of reagents to prevent over-reduction to the primary alcohol. Aldehydes are inherently more reactive than esters, meaning that strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically proceed to the alcohol. Therefore, less reactive hydride reagents are employed, often at low temperatures.

Diisobutylaluminum hydride (DIBAL-H) is a commonly used reagent for this transformation, typically at temperatures around -78 °C. The reaction proceeds via a stable hemiacetal intermediate which is then hydrolyzed during aqueous workup to yield the aldehyde.

Another effective reducing agent is sodium bis(2-methoxyethoxy)aluminum dihydride, commercially known as Vitride. For the synthesis of 6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde, a precursor to the target compound, a modified Vitride reagent has been utilized. Specifically, the reduction of methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate is performed using a Vitride-n-butanol solution in a solvent like methylene (B1212753) dichloride (MDC) at -78 °C. This modification enhances the conversion of the ester to the aldehyde while controlling the formation of the alcohol by-product.

Reduction to Alcohols: For the complete reduction of the ester to a primary alcohol, (6-fluoro-3,4-dihydro-2H-chromen-2-yl)methanol, a more powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this purpose. It readily reduces esters to primary alcohols. The reaction involves two hydride additions to the carbonyl carbon. The first addition leads to an aldehyde intermediate, which is immediately reduced further to the alkoxide, and subsequent protonation during workup yields the primary alcohol. Unlike LiAlH₄, a milder reagent such as sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters.

| Desired Product | Reagent | Typical Conditions | Notes |

|---|---|---|---|

| 6-fluorochroman-2-carbaldehyde | Diisobutylaluminum hydride (DIBAL-H) | -78 °C, followed by aqueous workup | Stops at the aldehyde stage due to the stability of the hemiacetal intermediate at low temperature. |

| 6-fluorochroman-2-carbaldehyde | Sodium bis(2-methoxyethoxy)aluminum dihydride (Vitride) with an alcohol (e.g., n-butanol) | -78 °C in a solvent like MDC | The alcohol additive helps control the reaction to favor aldehyde formation. |

| (6-fluorochroman-2-yl)methanol | Lithium aluminum hydride (LiAlH₄) | Ethereal solvent (e.g., THF, Et₂O), followed by hydrolysis | A strong reducing agent that completely reduces the ester to the primary alcohol. |

Epoxide Formation from Chroman Derivatives

Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions by various nucleophiles. The formation of an epoxide from a chroman derivative introduces a reactive handle for further molecular elaboration, often with high stereochemical control.

A common method for synthesizing epoxides is the epoxidation of an alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted process where the stereochemistry of the alkene is retained in the epoxide product. For a chroman derivative possessing a double bond in a suitable position, this method would be a direct route to the corresponding epoxide.

Another widely used method involves the intramolecular cyclization of a halohydrin, which is a compound containing a hydroxyl group and a halogen on adjacent carbon atoms. This reaction is base-promoted; the base deprotonates the hydroxyl group to form an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the halogen in an intramolecular SN2 reaction to displace the halide and form the epoxide ring. For this cyclization to occur efficiently, the hydroxyl group and the halogen must be in an anti-periplanar conformation. This method could be applied to a chroman precursor that has been functionalized to a halohydrin.

In the context of synthesizing chiral epoxides, asymmetric epoxidation methods like the Sharpless, Jacobsen, or Shi epoxidations are employed. The Sharpless epoxidation, for example, is highly effective for allylic alcohols and uses a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant to produce chiral epoxides with high enantioselectivity.

Resolution Techniques for Racemic Mixtures of Precursors

The synthesis of enantiomerically pure compounds like this compound often begins with a racemic mixture of a precursor, such as (R/S)-6-fluorochroman-2-carboxylic acid. Chiral resolution is the process of separating these racemic mixtures into their constituent enantiomers. While various techniques exist, one of the most established and industrially applicable methods is chemical resolution via the formation of diastereomeric salts.

This method involves reacting the racemic mixture (e.g., a racemic acid) with an enantiomerically pure resolving agent (e.g., a chiral base). This acid-base reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility, melting point, and crystal structure. This difference in solubility allows for the separation of one diastereomer from the other through fractional crystallization. Once a diastereomeric salt is isolated, the original enantiomer can be regenerated by treatment with a strong acid or base to break the salt and remove the resolving agent.

Diastereomeric Salt Formation with Chiral Amines

Chiral amines are frequently used as resolving agents for racemic carboxylic acids. The basic nitrogen atom of the amine reacts with the acidic carboxylic acid to form a salt. If the amine is enantiomerically pure, the resulting salts will be diastereomers, enabling their separation.

(+)-Dehydroabietylamine, a chiral primary amine derived from the natural product abietic acid, is an effective resolving agent for various carboxylic acids. Its rigid, bulky structure often leads to the formation of well-defined crystalline salts with significant differences in solubility between the two diastereomers.

In the resolution of a racemic precursor like 6-fluorochroman-2-carboxylic acid, the acid mixture would be treated with (+)-dehydroabietylamine in a suitable solvent. This would produce two diastereomeric salts: [(R)-6-fluorochroman-2-carboxylate]·[(+)-dehydroabietylammonium] and [(S)-6-fluorochroman-2-carboxylate]·[(+)-dehydroabietylammonium]. Due to their different physical properties, one of these salts will preferentially crystallize from the solution. After isolation by filtration, the purified diastereomeric salt is treated with a strong acid to protonate the carboxylate and a base to neutralize the amine, thus liberating the desired enantiomerically enriched 6-fluorochroman-2-carboxylic acid.

| Step | Process | Description |

|---|---|---|

| 1 | Salt Formation | Racemic 6-fluorochroman-2-carboxylic acid is reacted with enantiopure (+)-dehydroabietylamine in a solvent. |

| 2 | Fractional Crystallization | The solution is cooled or concentrated to induce crystallization. The less soluble diastereomeric salt precipitates out of the solution. |

| 3 | Isolation | The crystalline salt is separated from the mother liquor by filtration. |

| 4 | Liberation | The purified diastereomeric salt is treated with acid to regenerate the enantiomerically pure carboxylic acid. |

α-Methylbenzylamine (also known as 1-phenylethylamine) is another widely used and commercially available chiral amine for the resolution of racemic acids. It is available in both (R) and (S) forms, providing flexibility in targeting the desired enantiomer of the acid as the less soluble salt.

The process is analogous to that using (+)-dehydroabietylamine. A racemic mixture of 6-fluorochroman-2-carboxylic acid is dissolved in a suitable solvent along with one of the enantiomers of α-methylbenzylamine (e.g., (R)-α-methylbenzylamine). This results in the formation of diastereomeric salts: [(R)-acid]·[(R)-amine] and [(S)-acid]·[(R)-amine]. These salts are then separated by fractional crystallization. The choice of solvent can be critical and can even influence which diastereomer is less soluble. After separation, the desired enantiomer of the acid is recovered by breaking the salt.

| Step | Process | Description |

|---|---|---|

| 1 | Salt Formation | Racemic 6-fluorochroman-2-carboxylic acid is reacted with an enantiopure form of α-methylbenzylamine (e.g., (R)-isomer) in a solvent. |

| 2 | Fractional Crystallization | The difference in solubility between the (R,R) and (S,R) salts allows for the selective crystallization of the less soluble diastereomer. |

| 3 | Isolation | The precipitated diastereomeric salt is collected via filtration. |

| 4 | Liberation | The isolated salt is treated with a strong acid to yield the enantiomerically enriched 6-fluorochroman-2-carboxylic acid. |

Advanced Spectroscopic and Structural Characterization of R Methyl 6 Fluorochroman 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For chiral compounds like (R)-Methyl 6-fluorochroman-2-carboxylate, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for confirming the molecular structure and can be adapted for stereochemical assignments.

Proton NMR (¹H NMR) Applications in Stereochemical Assignment

Proton NMR is fundamental in determining the connectivity of a molecule. In the case of this compound, the ¹H NMR spectrum provides characteristic signals for the aromatic protons, the protons on the chroman ring, and the methyl ester protons.

While a standard ¹H NMR spectrum of a single enantiomer does not differ from its mirror image, specific techniques can be used to determine enantiomeric purity or assign stereochemistry. These methods often involve the use of a chiral auxiliary or a chiral solvating agent that interacts differently with the R and S enantiomers, leading to the separation of their NMR signals.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 6-fluorochroman-2-carboxylate based on data for 6-Fluorochroman-2-carboxylic acid chemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.76-7.01 | Multiplet | - |

| Methine-H (C2) | ~4.80 | Triplet | ~12 |

| Methylene-H (C4) | ~2.84 | Triplet | ~12 |

| Methylene-H (C3) | 2.14-2.37 | Multiplet | - |

Note: Data is inferred from the spectrum of the corresponding carboxylic acid. The exact chemical shifts may vary slightly for the methyl ester.

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

Carbon-13 NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the chroman core, the fluoro-substituted aromatic ring, and the methyl carboxylate group.

The chemical shifts in a ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom. For instance, the carbon of the carbonyl group in the ester is typically found significantly downfield (at a higher ppm value). The carbons in the aromatic ring show characteristic splitting patterns due to coupling with the fluorine atom.

Similar to ¹H NMR, the ¹³C NMR data for the parent 6-fluorochroman-2-carboxylic acid can be used to predict the spectrum of its methyl ester. The primary difference would be the presence of a signal for the methyl group of the ester and a slight shift in the carbonyl carbon signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 6-fluorochroman-2-carboxylate based on data for 6-Fluorochroman-2-carboxylic acid chemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~172 |

| Aromatic C-F | 156.0-158.4 |

| Aromatic C-O | ~149.0 |

| Aromatic C-H/C-C | 115.2-122.4 |

| Methine (C2) | ~73.2 |

| Methyl Ester (O-CH₃) | ~52.0 |

| Methylene (B1212753) (C4) | ~24.0 |

Note: Data is inferred from the spectrum of the corresponding carboxylic acid. The exact chemical shifts may vary slightly for the methyl ester.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a cornerstone technique for the separation of enantiomers and the assessment of their purity. This is particularly critical in the pharmaceutical industry where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for determining the enantiomeric purity of compounds like this compound. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including carboxylic acid derivatives. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol), polar organic, or reversed-phase solvent system, is crucial for achieving optimal separation.

Preparative Chiral HPLC for Enantiomer Separation

For the isolation of pure enantiomers on a larger scale, preparative chiral HPLC is employed. This technique uses larger columns and higher flow rates than analytical HPLC to separate meaningful quantities of a racemic mixture. The principles of separation remain the same, relying on the differential interaction of the enantiomers with a chiral stationary phase. Simulated moving bed (SMB) chromatography is an advanced preparative technique that can be used for continuous and large-scale enantiomer separation.

X-ray Crystallography for Absolute Configuration Determination

While NMR and chiral chromatography can confirm the structure and enantiomeric purity, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. purechemistry.orgnih.govnih.govresearchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

The analysis of the diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom. purechemistry.org For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous assignment of the R or S configuration at each stereocenter. researchgate.net Although obtaining a single crystal suitable for X-ray diffraction can be a challenge, the information it provides is unparalleled in its detail and certainty. While no specific X-ray crystallographic data for this compound is available in the searched literature, this technique remains the gold standard for absolute configuration determination in the solid state.

Table 3: Summary of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-fluorochroman-2-carboxylic acid |

| (S)-Methyl 6-fluorochroman-2-carboxylate |

Optical Rotatory Dispersion (ORD) and Specific Optical Rotation (SOR) Analysis

Optical rotation is a fundamental property of chiral molecules, and its measurement is a primary method for distinguishing between enantiomers. researchgate.net Specific optical rotation (SOR) is a standardized measure of this property, while optical rotatory dispersion (ORD) describes how the rotation changes with the wavelength of light. researchgate.netnih.gov These techniques are indispensable for assigning and confirming the absolute configuration of chiral compounds like this compound.

For chiral 2-substituted chromanes, a direct correlation has been investigated between the stereochemistry at the C2 position and the sign of the Specific Optical Rotation (SOR). mdpi.comnih.gov Extensive studies combining data mining, synthesis, and density functional theory (DFT) calculations have shown that the sign of the SOR is fundamentally determined by the helicity (P for right-handed, M for left-handed) of the dihydropyran ring. mdpi.comnih.gov

For the class of 2-carboxyl chromanes, which includes this compound and its corresponding acid, isomers with P-helicity consistently exhibit a positive SOR. nih.gov Conversely, an M-helicity would correspond to a negative SOR. However, it is a noted characteristic of 2-carboxyl chromanes that they often display small experimental SOR values, typically in the range of -20 to +20 degrees. nih.gov This low magnitude of rotation can make unambiguous experimental determination challenging. nih.govmasterorganicchemistry.com The correlation is also sensitive to other structural modifications; for instance, the addition of a methyl group at the C2 position can invert the sign of the SOR. nih.gov

| Chromane (B1220400) Type | Ring Helicity | Sign of Specific Optical Rotation (SOR) |

|---|---|---|

| 2-Aliphatic / 2-Carboxyl | P-helicity | Positive (+) |

| 2-Aliphatic / 2-Carboxyl | M-helicity | Negative (-) |

| 2-Aryl | P-helicity | Negative (-) |

| 2-Aryl | M-helicity | Positive (+) |

While ORD and SOR are powerful tools, their application for assigning absolute configuration is not always straightforward. There is no universal rule linking the R/S designation from the Cahn-Ingold-Prelog nomenclature to the sign of optical rotation (+/- or d/l). masterorganicchemistry.com This relationship must be established empirically or through high-level computational analysis for each specific class of compounds.

For 2-carboxyl chromanes, the reliability of theoretical SOR calculations can be compromised by several factors. The small magnitude of the experimental SOR values means that minor computational errors can lead to an incorrect sign prediction. nih.govmasterorganicchemistry.com Furthermore, the conformational flexibility of the carboxyl group can lead to fluctuating conformational distributions depending on the computational parameters and solvent models used, which in turn affects the calculated SOR value. nih.gov Therefore, while the correlation between helicity and SOR sign provides a valuable guideline, the definitive assignment of absolute configuration for new derivatives or under different conditions requires careful experimental validation, ideally anchored by an unambiguous method such as single-crystal X-ray diffraction of the compound or a suitable crystalline derivative. nih.gov

Computational and Theoretical Chemistry Studies on R Methyl 6 Fluorochroman 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. nih.govmdpi.com For (R)-Methyl 6-fluorochroman-2-carboxylate, DFT calculations are employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. These studies typically involve functionals like B3LYP combined with basis sets such as 6-31G(d,p) or cc-pVTZ to achieve a balance between accuracy and computational cost. researchgate.netnih.govnih.gov

Key electronic properties derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of intermolecular interactions. researchgate.net

Optimized Geometry: DFT calculations yield precise bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy state, which can be compared with experimental data from techniques like X-ray crystallography. researchgate.netnih.gov

| Parameter | Description | Significance |

|---|---|---|

| Optimized Molecular Geometry | The lowest-energy arrangement of atoms in the molecule. | Provides foundational structural data (bond lengths, angles) and determines the most stable conformer. |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. nih.govresearchgate.net |

| Vibrational Frequencies | Calculation of the molecule's vibrational modes. | Allows for the theoretical prediction of infrared (IR) spectra, aiding in experimental characterization. researchgate.net |

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which is essential for structural verification. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov

This ab initio technique computes the magnetic shielding tensors for each nucleus in the molecule. nih.gov The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data serves as a powerful tool for confirming the assigned structure of this compound. researchgate.netresearchgate.net The accuracy of these predictions has significantly improved with the development of advanced functionals, such as rSCAN and r2SCAN. rsc.org

For chiral molecules like 2-substituted chromanes, the sign of the specific optical rotation (SOR) is fundamentally linked to the conformation, or helicity, of the dihydropyran ring. mdpi.com The dihydropyran ring can adopt one of two twisted-chair conformations, described by either P-helicity (positive) or M-helicity (negative).

Studies on a range of chiral chromanes have established a clear correlation:

P-Helicity: Generally observed in conformers where the large substituent at the C2 position is in an equatorial orientation. For 2-carboxyl chromanes, including the parent acid of the title compound, P-helicity is associated with a positive SOR. mdpi.com

M-Helicity: Occurs when the C2 substituent is in an axial position, typically leading to a negative SOR.

This correlation is a critical tool for assigning the absolute configuration of chiral chromanes based on experimental optical rotation measurements. It is important to perform a thorough conformational analysis, as different conformers might exhibit opposite optical rotations, and the final observed value is a population-weighted average. mdpi.com

| Ring Helicity | C2-Substituent Orientation | Predicted Sign of Specific Optical Rotation (SOR) |

|---|---|---|

| P-Helicity (Positive) | Equatorial | Positive (+) |

| M-Helicity (Negative) | Axial | Negative (-) |

Molecular Modeling and Simulation

While quantum calculations describe static molecular properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. nih.gov An MD simulation numerically solves Newton's equations of motion for a system, resulting in a trajectory that describes how the positions and velocities of particles vary with time. mdpi.com

For this compound, MD simulations can provide deep insights into its conformational landscape. By simulating the molecule over nanoseconds or longer, researchers can:

Explore accessible conformations beyond the minimum energy structure.

Understand the flexibility of the chroman ring system and the rotational freedom of the ester group.

Analyze the influence of solvent on conformational preferences.

The resulting trajectories are analyzed to identify dominant conformational states and the energetic barriers between them, offering a more complete picture of the molecule's behavior in a realistic environment than static calculations alone. grafiati.com

Molecular simulations are crucial for understanding the mechanisms of enantioselective reactions. In the context of this compound, such studies have been applied to the enzymatic resolution of its racemic mixture. rsc.org

A study involving two different esterases, EstS and EstR, utilized molecular simulations to reveal the basis for their high enantioselectivity in hydrolyzing racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC). rsc.org The simulations elucidated the binding modes of the (R)- and (S)-enantiomers within the active sites of the enzymes. These in silico models demonstrated how specific interactions (e.g., hydrogen bonding, hydrophobic contacts) between the substrate and key amino acid residues stabilize the transition state for one enantiomer over the other. This detailed molecular insight explains the high enantiomeric excess (ee) observed experimentally, where one enzyme preferentially produces the (R)-acid and the other produces the (S)-acid. rsc.org

Computational Approaches to Chiral Recognition

Computational chemistry has emerged as a powerful tool to elucidate the mechanisms of chiral recognition at the molecular level. In the context of this compound, molecular simulations have been instrumental in understanding the basis of its enantioselective enzymatic resolution. Specifically, studies have focused on the interaction of the racemic mixture of methyl 6-fluorochroman-2-carboxylate (MFCC) with esterases to explain the high enantioselectivity observed in the production of (R)- and (S)-6-fluoro-chroman-2-carboxylic acids (FCCAs).

Research has revealed the highly enantioselective mechanisms of this process through the use of molecular simulations. rsc.org These computational models provide insights into the binding modes of the different enantiomers within the enzyme's active site, highlighting the specific interactions that favor the hydrolysis of one enantiomer over the other.

Molecular docking and molecular dynamics simulations are key computational techniques employed in these investigations. By modeling the three-dimensional structures of the esterases and docking the (R) and (S) enantiomers of methyl 6-fluorochroman-2-carboxylate into their active sites, researchers can predict the most stable binding conformations. These models allow for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that govern the substrate-enzyme complex.

For the enzymatic resolution of racemic MFCC, two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, have been studied. rsc.org Computational analyses have been pivotal in explaining the preferential hydrolysis of the (S)-enantiomer by EstS and the (R)-enantiomer by EstR. The insights gained from these simulations are crucial for understanding the structural determinants of enantioselectivity and can guide future efforts in enzyme engineering to further enhance the efficiency of chiral resolutions.

The following table summarizes key findings from computational studies on the chiral recognition of methyl 6-fluorochroman-2-carboxylate enantiomers by these esterases.

| Enantiomer | Esterase | Key Interacting Residues (Predicted) | Predicted Binding Affinity | Outcome of Enzymatic Resolution |

| (S)-Methyl 6-fluorochroman-2-carboxylate | EstS | Data not available in search results | Favorable | Production of (S)-6-fluorochroman-2-carboxylic acid with >99% enantiomeric excess rsc.org |

| This compound | EstR | Data not available in search results | Favorable | Production of (R)-6-fluorochroman-2-carboxylic acid with 95-96% enantiomeric excess rsc.org |

These computational approaches not only provide a theoretical framework for understanding observed experimental results but also offer a predictive platform for designing novel biocatalysts with tailored selectivities for the production of optically pure chiral compounds.

Academic Applications of R Methyl 6 Fluorochroman 2 Carboxylate As a Chiral Building Block

Enantioselective Synthesis of Complex Chroman-Derived Molecules

The inherent chirality of (R)-Methyl 6-fluorochroman-2-carboxylate is pivotal in the synthesis of complex molecules where specific stereoisomers are essential for therapeutic activity. This is particularly evident in the synthesis of Nebivolol and other bioactive chromanoids.

Synthesis of Nebivolol and its Stereoisomers

Nebivolol, a highly selective β1-adrenergic receptor blocker, is a prime example of a complex pharmaceutical agent whose synthesis relies on chiral chroman precursors. nbinno.com The drug is administered as a racemic mixture of the (SRRR)- and (RSSS)-enantiomers, where the former is responsible for the β-blocking activity. The synthesis of Nebivolol and its individual stereoisomers often employs derivatives of this compound to ensure the correct stereochemical outcome.

A common strategy involves the conversion of this compound into key intermediates like (R)-6-fluorochroman-2-carboxylic acid. nbinno.comrsc.org This acid can then be transformed into crucial epoxide building blocks, such as (R)-6-fluoro-2-((S)-oxiran-2-yl)chroman and (R)-6-fluoro-2-((R)-oxiran-2-yl)chroman. nih.gov The formation of these epoxides introduces a new stereocenter, leading to a mixture of diastereomers that can be separated. nih.gov These enantiomerically pure epoxides are then subjected to a ring-opening reaction with a suitable amine, a critical step in constructing the Nebivolol backbone. nih.gov

Another approach involves the reduction of the ester functionality in this compound to an aldehyde, which is then converted to an epoxide. epo.orggoogle.com Enzymatic resolution has also been employed to obtain the desired (R)-6-fluorochroman-2-carboxylic acid from a racemic mixture of the methyl ester. rsc.orggoogle.com This biocatalytic method offers a greener alternative to traditional chemical resolution. rsc.org

Convergent synthetic strategies for Nebivolol often involve the coupling of two key chiral fragments derived from (R)- and (S)-6-fluorochroman-2-carboxylic acid. researchgate.net These pathways are designed to be highly diastereoselective, minimizing the formation of unwanted stereoisomers and simplifying purification processes. googleapis.com For instance, the reaction between an enantiomerically pure amino alcohol and a chiral epoxide, both derived from the chroman scaffold, proceeds with high diastereoselectivity to afford the desired Nebivolol isomer. googleapis.com The choice of solvent and reaction conditions can significantly influence the stereochemical outcome of these coupling reactions.

Synthesis of Other Bioactive Chromanoids

The utility of this compound extends beyond Nebivolol to the synthesis of a range of other bioactive chromanoids. The chroman moiety is a common feature in many natural products and synthetic compounds with diverse pharmacological activities. For example, chiral 2-substituted chromanes are found in compounds with potential applications as anti-infective agents. nih.gov The stereochemistry at the C2 position, directly derived from the chiral building block, is often crucial for their biological function.

Design and Development of New Chiral Reagents and Catalysts

The chiral scaffold of this compound can be incorporated into the design of new chiral reagents and catalysts for asymmetric synthesis. The defined stereochemistry and rigid conformation of the chroman ring system can provide a well-defined chiral environment for inducing stereoselectivity in chemical transformations. While specific examples of catalysts derived directly from this exact molecule are not extensively detailed in the provided context, the principle of using such chiral building blocks in catalysis is a well-established strategy in organic synthesis.

Fundamental Research in Stereoselective Organic Synthesis

This compound and its derivatives serve as valuable tools in fundamental research aimed at understanding the principles of stereoselective organic synthesis. Studies involving the synthesis of complex molecules like Nebivolol contribute to the development of new synthetic methodologies and a deeper understanding of reaction mechanisms. The challenges associated with controlling multiple stereocenters in these syntheses drive innovation in areas such as asymmetric catalysis and the development of novel chiral building blocks. The investigation of enzymatic resolutions of racemic methyl 6-fluoro-chroman-2-carboxylate, for instance, not only provides an efficient route to the enantiopure acids but also contributes to the broader field of biocatalysis. rsc.org

Future Research Directions for R Methyl 6 Fluorochroman 2 Carboxylate

Development of Novel and Sustainable Synthetic Routes

The imperative for green chemistry is driving research away from classical resolution techniques toward more sustainable and efficient synthetic strategies. rsc.org Traditional methods for obtaining optically pure 6-fluorochroman-2-carboxylic acid often involve the resolution of a racemic mixture, a process that inherently limits the theoretical yield to 50% and can be environmentally taxing. rsc.orgresearchgate.net

Future research is focused on developing asymmetric synthetic routes that can generate the desired (R)-enantiomer directly, thus improving atom economy and reducing waste. Key areas of investigation include:

Asymmetric Catalysis: Designing and implementing chiral catalysts (metal-based or organocatalytic) to stereoselectively construct the chroman core. This approach aims to bypass the need for racemic mixtures and subsequent resolution steps.

Flow Chemistry: Integrating synthetic steps into continuous flow processes. This can enhance reaction efficiency, improve safety and scalability, and allow for precise control over reaction parameters, leading to higher yields and purity. hilarispublisher.com

Use of Greener Solvents: Replacing conventional, often hazardous, organic solvents with more environmentally benign alternatives such as ionic liquids or water-based systems. researchgate.net Research into reactions in unconventional solvents aims to reduce the environmental footprint of the synthesis. researchgate.net

Photoredox Catalysis: Employing visible light and photocatalysts to enable novel bond formations under mild conditions, potentially opening new, more efficient pathways to the chroman structure. hilarispublisher.com

The goal is to create a synthetic pathway that is not only high-yielding and enantioselective but also scalable and environmentally responsible, meeting the increasing demands for sustainable pharmaceutical manufacturing. hilarispublisher.com

Exploration of New Biocatalytic Systems

Biocatalysis presents a powerful and sustainable alternative to traditional chemical synthesis for producing chiral compounds. nih.gov The enzymatic resolution of racemic methyl 6-fluorochroman-2-carboxylate (MFCC) has been successfully demonstrated and represents a significant advancement over polluting chemical methods. rsc.org

A notable success in this area involves the use of two distinct esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus. rsc.org These enzymes exhibit complementary enantioselectivity, allowing for the sequential resolution of both (S) and (R)-enantiomers from a racemic starting material. rsc.org In a sophisticated "sequential biphasic batch resolution" process using immobilized whole cells, researchers achieved high yields and excellent enantiomeric purity for the desired (R)-6-fluoro-chroman-2-carboxylic acid (FCCA). rsc.org

| Parameter | (S)-FCCA Production (via EstS) | (R)-FCCA Production (via EstR) |

|---|---|---|

| Enzyme | EstS | EstR |

| System | Aqueous–toluene biphasic system with immobilized cells | |

| Enantiomeric Excess (ee) | >99% | 95–96% (initial), 99.1% (optimized sequential) |

| Concentration (10 batches) | 229.3 mM | 224.1 mM |

| Total Mole Yield (10 batches) | 93.5% | |

| Reaction Time (10 batches) | 40 hours |

Future research in this domain will likely focus on:

Enzyme Mining and Screening: Discovering novel lipases and esterases from diverse microbial sources with potentially higher activity, stability, or altered enantioselectivity for MFCC. rsc.org

Protein Engineering: Modifying existing enzymes like EstR through rational design or directed evolution to further enhance their enantioselectivity (aiming for >99% ee), improve thermal stability, or broaden their substrate scope.

Immobilization Techniques: Investigating novel immobilization supports and methods to improve the stability and reusability of the biocatalysts, which is crucial for industrial-scale applications. researchgate.net

Whole-Cell Biocatalyst Development: Engineering microorganisms to not only express the necessary enzymes but also to perform the entire synthesis from simpler precursors, creating a consolidated bioprocess. nih.gov

Advanced Computational Studies for Reaction Design and Optimization

Computational chemistry is an indispensable tool for accelerating the development of both chemical and biocatalytic processes. hilarispublisher.comnih.gov For (R)-Methyl 6-fluorochroman-2-carboxylate, computational methods have already been applied to elucidate the high enantioselectivity of the esterases EstS and EstR through molecular simulations. rsc.org

Future research will leverage more advanced computational approaches for proactive design and optimization:

Enzyme Mechanism and Redesign: Using quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations to gain a deeper understanding of the enzyme-substrate interactions at an atomic level. This knowledge can guide protein engineering efforts to create biocatalysts with superior performance.

Reaction Pathway Modeling: Employing Density Functional Theory (DFT) to model potential chemical synthetic routes, predict reaction outcomes, and identify the most energetically favorable pathways. nih.govresearchgate.net This can help in screening potential catalysts and reaction conditions in silico, reducing experimental costs and time. rsc.orgd-nb.info

Solvent and Condition Optimization: Simulating reaction performance in different solvents and under various temperatures and pressures to predict optimal conditions for yield and selectivity, particularly for complex multiphase systems.

Machine Learning and AI: Integrating machine learning algorithms to analyze large datasets from experimental and computational studies. This can help predict the success of a given catalyst or set of reaction conditions and guide the design of new experiments, accelerating the optimization cycle. hilarispublisher.com

These computational tools will be crucial in designing next-generation synthetic and biocatalytic systems that are both highly efficient and economically viable.

Expansion of Chiral Building Block Applications in Emerging Fields

As a versatile chiral building block, this compound and its derivatives hold significant potential beyond their current applications. rsc.orgnih.gov The chroman scaffold is a "privileged structural motif" found in numerous pharmaceutical compounds. rsc.org While its role in cardiovascular drugs is established, the unique properties of the 6-fluoro-substituted chroman ring make it an attractive candidate for development in other therapeutic areas. nih.govacs.org

Future research directions for expanding its applications include:

Neurodegenerative and Psychiatric Disorders: 6-Fluorochroman derivatives have been investigated as potent and selective antagonists for the 5-HT1A serotonin (B10506) receptor, a key target in the treatment of anxiety and depression. nih.govacs.org Further derivatization could lead to new drug candidates for a range of central nervous system disorders.

Oncology: Novel 6-fluorochromone (B11588) derivatives have been synthesized and evaluated as potential anticancer agents, acting as topoisomerase inhibitors. nih.gov This opens a promising avenue for developing new chemotherapeutic agents based on this scaffold.

Metabolic and Aging-Related Diseases: Substituted chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, an enzyme implicated in aging-related conditions. acs.org This suggests that the (R)-6-fluorochroman backbone could be incorporated into novel compounds designed to target pathways involved in longevity and metabolic health.

Infectious Diseases: The inherent biological activity of the chroman ring could be exploited to develop new antibacterial or antiviral agents by synthesizing novel derivatives and screening them against a wide range of pathogens.

By systematically exploring the structure-activity relationships of new derivatives, researchers can unlock the full potential of this compound as a foundational element for the next generation of innovative medicines.

Q & A

Q. How to address conflicting crystallographic data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.